N-(5-Amino-2-methoxyphenyl)-2-isopropoxybenzamide
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Overview
Description
N-(5-Amino-2-methoxyphenyl)-2-isopropoxybenzamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a methoxy group, and an isopropoxybenzamide moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Amino-2-methoxyphenyl)-2-isopropoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-amino-2-methoxyaniline and 2-isopropoxybenzoic acid.
Amide Bond Formation: The amino group of 5-amino-2-methoxyaniline reacts with the carboxylic acid group of 2-isopropoxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(5-Amino-2-methoxyphenyl)-2-isopropoxybenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products:
Oxidation: Nitro derivatives of this compound.
Reduction: Amino derivatives of the compound.
Substitution: Substituted derivatives with different alkoxy groups.
Scientific Research Applications
N-(5-Amino-2-methoxyphenyl)-2-isopropoxybenzamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-Amino-2-methoxyphenyl)-2-isopropoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, molecular docking, and pathway analysis are essential to elucidate its precise mechanism of action.
Comparison with Similar Compounds
- N-(5-Amino-2-methoxyphenyl)-2-pyrrolidin-1-yl-acetamide
- N-(5-Amino-2-methoxyphenyl)-2-piperidin-1-yl-acetamide
- N-(5-Amino-2-chlorophenyl)-1-hydroxynaphthalene-2-carboxamide
Comparison: N-(5-Amino-2-methoxyphenyl)-2-isopropoxybenzamide is unique due to the presence of the isopropoxybenzamide moiety, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-2-propan-2-yloxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-11(2)22-15-7-5-4-6-13(15)17(20)19-14-10-12(18)8-9-16(14)21-3/h4-11H,18H2,1-3H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLAMXLVWPUUMDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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